Ethyl 5-carbamoyl-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C17H18N2O4S. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of various functional groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE include:
- ETHYL 5-CARBAMOYL-4-METHYL-2-(2,3,4,5,6-PENTAFLUOROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 5-CARBAMOYL-4-METHYL-2-(3-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-CARBAMOYL-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O4S/c1-4-23-17(22)12-10(3)13(14(18)20)24-16(12)19-15(21)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H2,18,20)(H,19,21) |
InChI Key |
XJTKIXOXWAYAEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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